1,2-Dibromo-2,3-dichloropropane
Description
Historical Context and Research Significance of Halogenated Hydrocarbons
Halogenated hydrocarbons, a class of organic compounds characterized by the substitution of one or more hydrogen atoms with halogen atoms (fluorine, chlorine, bromine, or iodine), have been a subject of intense scientific research for decades. nc.gov Their diverse applications have included use as refrigerants, solvents, propellants, fire retardants, and pesticides. nc.govlibretexts.org The introduction of compounds like dichlorodiphenyltrichloroethane (DDT) and polychlorinated biphenyls (PCBs) marked a significant era in chemical technology. nih.gov
Initial research focused on the synthesis and industrial application of these compounds. However, the trajectory of scientific inquiry shifted significantly as their environmental persistence and biological effects became more apparent. nih.gov Concerns voiced by scientists in the 1940s about the widespread environmental entry of biocides grew into major research programs. nih.gov Subsequent studies revealed the role of certain halogenated hydrocarbons, such as chlorofluorocarbons (CFCs), in stratospheric ozone depletion. libretexts.org Academic research into this class of compounds is often driven by their metabolic pathways, with enzymes like cytochrome P450 identified as key catalysts in their bioactivation. nih.gov The potential for these compounds to cause multisystem toxicity has made them a continued focus of toxicological and environmental science. taylorandfrancis.com
Evolution of Research Trajectories for 1,2-Dibromo-2,3-dichloropropane
The research history of a specific halogenated hydrocarbon is often dictated by its use and observed impact. A prominent example is the closely related isomer, 1,2-dibromo-3-chloropropane (B7766517) (DBCP). First produced commercially in 1955, DBCP was extensively used as a soil fumigant and nematocide. chemicalbook.comiarc.fr Consequently, a vast body of research evolved to understand its environmental fate, detection in drinking water, and metabolic pathways. who.intcdc.gov Studies on DBCP's persistence in soil, potential for groundwater contamination, and mechanisms of action became significant research areas. who.intnih.gov
In stark contrast, the research trajectory for This compound (CAS No. 70289-31-5) is not well-documented in publicly available scientific literature. nih.gov Unlike its heavily studied isomer, it does not appear to have a history of widespread industrial or agricultural use. Its availability is noted primarily as a chemical for laboratory use in early discovery research. sigmaaldrich.com This suggests that its evolution in research has been one of a niche chemical standard or synthetic building block rather than a compound of broad environmental or toxicological interest that would necessitate extensive investigation. The limited available data focuses on its basic identification and physicochemical properties. nih.gov
Scope and Objectives of Current Scholarly Inquiry into this compound
The current scope of scholarly inquiry into this compound appears to be very limited. It is primarily supplied as a rare or unique chemical for research purposes, with the responsibility placed on the buyer to confirm its identity and purity. sigmaaldrich.com This indicates that the objective of its current availability is to support fundamental or exploratory research, potentially in areas such as:
Synthetic Chemistry: As a starting material or intermediate for the synthesis of other complex molecules.
Analytical Chemistry: As a reference standard for the development of analytical methods for detecting related halogenated compounds.
Materials Science: In the exploratory development of new materials.
There is a lack of published studies investigating its environmental fate, metabolic processing, or specific applications, which are common research themes for more prevalent halogenated hydrocarbons. The primary data available are computational and basic physical property identifiers.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₄Br₂Cl₂ | nih.gov |
| Molecular Weight | 270.77 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 70289-31-5 | nih.gov |
| Computed XLogP3 | 2.9 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-2,3-dichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2Cl2/c4-1-3(5,7)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLLXWDLWIQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-31-5 | |
| Record name | Propane, 1,2-dibromo-2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70289-31-5 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,2-DIBROMO-2,3-DICHLOROPROPANE | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Chemical Reactivity Studies of 1,2 Dibromo 2,3 Dichloropropane
Advanced Synthetic Methodologies and Chemical Pathways
The synthesis of 1,2-dibromo-2,3-dichloropropane can be approached through several potential pathways, primarily involving the halogenation of a suitable propane (B168953) or propene precursor. While specific, optimized industrial-scale synthesis methods for this particular compound are not extensively documented in publicly available literature, established principles of organic chemistry allow for the postulation of viable synthetic routes.
One plausible and advanced methodology involves the free-radical halogenation of a dichlorinated propane. Free-radical halogenation is a classic method for the introduction of halogen atoms onto an alkane backbone. sigmaaldrich.comwikipedia.org This process is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of a halogen molecule (e.g., Br₂) into highly reactive halogen radicals. wikipedia.org
A potential precursor for the synthesis of this compound is 1,2-dichloropropane (B32752) . The reaction would proceed via a free-radical chain mechanism, as outlined below:
Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) under the influence of UV light or heat.
Br₂ + hν → 2 Br•
Propagation: A bromine radical then abstracts a hydrogen atom from 1,2-dichloropropane, forming a dichloropropyl radical and hydrogen bromide (HBr). The radical can form at either the primary (C1) or secondary (C2) carbon. The subsequent reaction of this radical with another bromine molecule yields the desired product and another bromine radical, which continues the chain reaction.
CH₂Cl-CHCl-CH₃ + Br• → •CH(Cl)-CHCl-CH₃ or CH₂Cl-•C(Cl)-CH₃ + HBr
•CH(Cl)-CHCl-CH₃ or CH₂Cl-•C(Cl)-CH₃ + Br₂ → CHBrCl-CHCl-CH₃ or CH₂Cl-CBr(Cl)-CH₃ + Br•
Termination: The reaction is terminated by the combination of any two radicals.
The selectivity of free-radical bromination is a critical factor. Bromination is known to be significantly more selective than chlorination, favoring the abstraction of hydrogen from the most substituted carbon atom. masterorganicchemistry.comyoutube.com In the case of 1,2-dichloropropane, the secondary carbon (C2) is more substituted than the primary carbon (C1). Therefore, the formation of a radical at the C2 position is favored, which would lead to the formation of 1,2-dibromo-1,2-dichloropropane as a major product. To obtain this compound, a different starting material or a less direct synthetic route might be necessary.
An alternative and potentially more direct pathway to this compound is the addition of bromine (Br₂) to 2,3-dichloro-1-propene . This reaction would proceed via an electrophilic addition mechanism. The double bond in the alkene would attack the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This method is analogous to the synthesis of the related compound 1,2-dibromo-3-chloropropane (B7766517), which is produced by the liquid phase addition of bromine to allyl chloride. chemicalbook.com
| Precursor | Reagents | Proposed Reaction Type | Potential Product(s) |
| 1,2-Dichloropropane | Br₂, UV light/heat | Free-Radical Halogenation | Mixture including 1,2-dibromo-1,2-dichloropropane |
| 2,3-Dichloro-1-propene | Br₂ | Electrophilic Addition | This compound |
Mechanistic Investigations of Intramolecular Rearrangements and Reactions
Due to the presence of four halogen atoms (two bromine and two chlorine), the carbon atoms in this compound are electrophilic and susceptible to attack by nucleophiles. Reactions with nucleophiles could lead to substitution or elimination products.
Intramolecular rearrangements in similar small halogenated alkanes are not common under standard conditions but can be induced under specific circumstances, such as in the presence of strong Lewis acids or under photolytic conditions. For this compound, a potential, albeit likely high-energy, intramolecular rearrangement could involve the migration of a halogen atom to an adjacent carbon, potentially leading to a more stable isomeric structure. However, without experimental data, such proposals remain speculative.
The reactivity of haloalkanes in nucleophilic substitution reactions is well-established, proceeding through either S_N1 or S_N2 mechanisms. aspirationsinstitute.com The steric hindrance and the nature of the leaving group are key factors. Bromine is generally a better leaving group than chlorine. Therefore, reactions with nucleophiles might preferentially occur at the carbon atoms bonded to bromine.
| Reaction Type | Potential Reactants | Potential Products | Mechanistic Considerations |
| Nucleophilic Substitution | Nucleophiles (e.g., OH⁻, CN⁻) | Halogen substitution products | S_N1 or S_N2 pathway, influenced by solvent and nucleophile strength. Bromine is a better leaving group than chlorine. |
| Elimination | Strong bases (e.g., alkoxides) | Halogenated propenes | E2 mechanism favored by strong, bulky bases. |
Environmental Fate and Transport Dynamics of 1,2 Dibromo 2,3 Dichloropropane
Environmental Distribution and Compartmentalization
Atmospheric Transport, Volatilization Kinetics, and Abiotic Transformation
Specific data on the atmospheric transport, volatilization kinetics, and abiotic transformation of 1,2-Dibromo-2,3-dichloropropane could not be located in the available scientific and environmental databases.
Soil Mobility, Adsorption/Desorption Isotherms, and Soil Matrix Interactions
Information regarding the soil mobility, including adsorption and desorption isotherms, and the specific interactions of this compound with the soil matrix, is not available in the reviewed literature.
Groundwater Contamination Pathways and Subsurface Persistence
There are no specific data available concerning the pathways of groundwater contamination or the subsurface persistence of this compound.
Biogeochemical Transformation Processes
Microbial Degradation Mechanisms in Environmental Matrices
Specific research on the microbial degradation mechanisms of this compound in various environmental matrices could not be identified in the available scientific literature.
Influence of Environmental Factors on Biotransformation Rates
The rate and extent of DBCP biotransformation are significantly influenced by various environmental factors. The presence of suitable microbial populations is a prerequisite, but the following factors play a critical role in modulating their activity:
Nutrient Availability: The presence of a primary substrate or nutrient is crucial, particularly for cometabolic processes. In soil-water suspensions, the biodehalogenation of DBCP did not proceed without the addition of glycerol (B35011) as a nutrient source. cdc.gov
pH: The pH of the environment can affect microbial activity and the rates of enzymatic reactions. The highest rate of dehalogenation in one study, 20% in one week, was observed at a pH of 8. cdc.govepa.gov
Temperature: Temperature affects microbial metabolic rates. The half-life of DBCP in an aquifer at 15°C is estimated to be 141 years, highlighting its persistence at lower temperatures. ca.govclu-in.orgca.gov In contrast, its hydrolysis half-life at 25°C and pH 7 is reported to be 38 years. cdc.govepa.gov
Redox Conditions: The redox potential of the environment determines whether aerobic or anaerobic pathways will dominate. As noted, anaerobic conditions are generally more favorable for DBCP biodegradation through reductive dehalogenation. cdc.gov
Soil and Aquifer Characteristics: Soil type and organic matter content can influence the bioavailability of DBCP to microorganisms. Its low soil sorption coefficient suggests high mobility in soils with low organic content, which can facilitate its transport to groundwater where degradation may be slower. cdc.govepa.gov
The following table summarizes the reported half-life of DBCP under various environmental conditions:
| Medium | Condition | Half-Life | Reference |
|---|---|---|---|
| Water (Hydrolysis) | 25°C, pH 7 | 38 years | cdc.govepa.gov |
| Water (Hydrolysis) | 25°C, pH 9 | 140 days | cdc.gov |
| Groundwater/Aquifer | 15°C | 141 years | ca.govepa.govclu-in.orgca.gov |
| Atmosphere | Vapor-phase reaction with hydroxyl radicals | 36 days | cdc.gov |
| Soil (Volatilization) | Model soil, top 10 cm | 1.2 days | epa.gov |
Characterization of Environmentally Persistent Transformation Products
A major concern with the biodegradation of halogenated compounds is the potential formation of transformation products that are also persistent and/or toxic. Due to its chemical stability, DBCP itself is highly persistent in soil and groundwater. ca.govwho.int
Under anaerobic conditions, the reductive dehalogenation of DBCP leads to the formation of less halogenated propanes or propenes. While these products are generally less toxic than the parent compound, their ultimate fate is important. Studies on related compounds have shown that some dehalogenated products can be stable and persist in the environment. For example, in the degradation of dichloroanilines, the resulting monochloroaniline products were found to be stable for the duration of the experiments. nih.gov Anaerobic transformation of DBCP in soil suspensions resulted in organic products, but not complete mineralization to CO2, indicating the presence of intermediate metabolites. fao.org
Under aerobic cometabolism, the transformation of DBCP also appears to be incomplete, with the formation of halide ions and organic products but not necessarily complete mineralization to carbon dioxide. fao.org The nature and persistence of these organic intermediates in the environment are not well-characterized but are a critical area for understanding the long-term environmental impact of DBCP contamination. The high persistence of DBCP itself, with a half-life of up to 141 years in groundwater, underscores the slow nature of its degradation and the long-term potential for exposure. ca.govclu-in.orgca.gov
Biotransformation and Metabolic Pathways of 1,2 Dibromo 2,3 Chloropropane
Enzymatic Biotransformation Systems
The metabolism of halogenated hydrocarbons like 1,2-dibromo-3-chloropropane (B7766517) (DBCP) is a complex process involving multiple enzymatic systems. These pathways can lead to either the detoxification of the compound, facilitating its excretion, or its metabolic activation to reactive intermediates that can cause cellular damage. The primary enzymatic systems implicated in the biotransformation of DBCP are the Cytochrome P450 monooxygenases and the Glutathione (B108866) S-transferases.
Cytochrome P450-Mediated Metabolic Activation and Detoxification
The Cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the endoplasmic reticulum of liver cells and other tissues, plays a crucial role in the initial, or Phase I, metabolism of many xenobiotics, including DBCP. wikipedia.org These enzymes introduce or expose functional groups on the substrate molecule, typically through oxidation.
Studies have shown that microsomal fractions, which are rich in CYP450 enzymes, can activate DBCP into mutagenic metabolites, a process that is dependent on the presence of NADPH. epa.gov This activation is proportional to the concentration of Cytochrome P450. epa.gov The predominant pathway for DBCP metabolism is believed to be CYP450 oxidation, leading to the formation of epoxide intermediates. cdc.gov These epoxides can then be further metabolized or can react with cellular macromolecules.
While several CYP450 isozymes exist, research on the structurally similar compound 1,2-dichloropropane (B32752) has highlighted the specific role of CYP2E1 in its oxidative metabolism. who.int This suggests that CYP2E1 may also be a key enzyme in the metabolic activation of 1,2-dibromo-2,3-dichloropropane.
Glutathione S-Transferase (GST)-Catalyzed Conjugation Pathways
Glutathione S-transferases (GSTs) are a family of Phase II metabolizing enzymes that catalyze the conjugation of glutathione (GSH), a major cellular antioxidant, to electrophilic compounds. This process generally serves as a detoxification mechanism, rendering the compounds more water-soluble and facilitating their elimination from the body. wikipedia.org
In the case of DBCP, GST-catalyzed conjugation is a significant metabolic pathway. nih.govnih.gov This conjugation can occur with the parent compound or with its CYP450-derived metabolites. cdc.gov Both rat and human GST isozymes have been shown to metabolize DBCP, with varying efficiencies. nih.govnih.gov The rate of formation of water-soluble metabolites through this pathway is highest in the liver, followed by the kidney and testis. nih.govnih.gov
Interestingly, while GST conjugation is primarily a detoxification pathway in the liver, in the testes it may represent a toxifying mechanism, leading to the formation of reactive metabolites that cause organ-specific toxicity. cdc.gov
Table 1: Relative Activity of Purified Rat and Human Glutathione S-Transferase (GST) Isozymes with 1,2-Dibromo-3-chloropropane (DBCP)
| Species | GST Isozyme | Relative Activity |
| Rat | GST form 3-3 | +++++ |
| Rat | GST form 2-2 | ++++ |
| Rat | GST form 12-12 | ++++ |
| Rat | GST form 1-1 | +++ |
| Rat | GST form 4-4 | ++ |
| Rat | GST form 8-8 | ++ |
| Rat | GST form 7-7 | ++ |
| Human | GST A1-2 | +++++ |
| Human | GST A2-2 | ++++ |
| Human | GST A1-1 | ++++ |
| Human | GST M1a-1a | +++ |
| Human | GST M3-3 | ++ |
| Human | GST P1-1 | ++ |
| Source: Adapted from research findings on DBCP metabolism. nih.govnih.gov |
Role of Other Phase I and Phase II Xenobiotic-Metabolizing Enzymes
While CYP450 and GSTs are the primary enzymes studied in relation to DBCP metabolism, other Phase I and Phase II enzymes are likely involved in the further processing of its metabolites. For instance, the epoxide intermediates formed by CYP450 can be hydrolyzed by epoxide hydrolases to form diols. cdc.gov
Following glutathione conjugation, the resulting conjugates can be further metabolized through the mercapturic acid pathway. This involves sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety by enzymes such as γ-glutamyltransferase and dipeptidases , followed by N-acetylation of the remaining cysteine conjugate by N-acetyltransferases to form a mercapturic acid, which is then excreted in the urine. cdc.gov
Formation and Biological Fate of Reactive Metabolites
The toxicity of compounds like DBCP is often linked to the formation of highly reactive metabolites that can interact with and damage cellular macromolecules.
Identification and Characterization of Episulfonium Ion Intermediates
A key finding in the study of DBCP metabolism is the formation of a reactive episulfonium ion (also known as a thiiranium ion) intermediate during the GST-catalyzed conjugation process. Evidence for the formation of this highly reactive, three-membered ring structure containing a positively charged sulfur atom comes from studies using deuterated DBCP. The quantitative retention of deuterium (B1214612) in several glutathione conjugates is consistent with a mechanism involving an episulfonium ion intermediate.
This episulfonium ion is a potent electrophile that is thought to be a critical intermediate in the bioactivation of DBCP, particularly in extrahepatic tissues like the kidney and testes.
Mechanisms of Covalent Macromolecular Adduct Formation (e.g., DNA, Protein)
The reactive metabolites of DBCP, including the episulfonium ion and epoxide intermediates, can covalently bind to cellular macromolecules such as DNA and proteins, leading to adduct formation. This covalent binding is a key mechanism underlying the mutagenicity and carcinogenicity of DBCP. nih.govnih.gov
The rate of covalent binding of reactive DBCP metabolites has been observed to be highest in the liver, followed by the kidney and testis. nih.govnih.gov Depletion of cellular glutathione levels leads to a marked increase in covalent binding, highlighting the protective role of GSH in detoxifying these reactive species. nih.govnih.gov
Studies have identified specific DNA adducts formed from DBCP. For example, N7-guanyl adducts have been characterized following the reaction of the glutathione conjugate of DBCP with DNA. The formation of these adducts indicates that DBCP can act as a cross-linking agent.
Interspecies Differences in Metabolic Activation and Biotransformation Kinetics of 1,2-Dibromo-3-chloropropane
The metabolism of 1,2-dibromo-3-chloropropane (DBCP) exhibits significant variation across different species, which is a key determinant of its species-specific toxicity, particularly concerning testicular and renal damage. These differences are rooted in the varying activities and affinities of the primary enzyme systems responsible for DBCP biotransformation: the cytochrome P450 (CYP) family and the glutathione S-transferases (GSTs).
Metabolic Activation and Susceptibility
Marked differences in susceptibility to DBCP-induced toxicity have been observed among various laboratory animals. Rats and guinea pigs are notably more sensitive to the testicular and renal toxicity of DBCP compared to hamsters and mice. This heightened sensitivity is directly linked to the rate of metabolic activation of DBCP in target tissues.
Research has demonstrated that the rate of metabolic activation of DBCP is significantly higher in the testicular cells of susceptible species. For instance, in vitro studies have shown that the covalent binding of DBCP metabolites to macromolecules, an indicator of metabolic activation, is substantially higher in rat testicular cells than in hamster testicular cells. nih.gov This suggests a more efficient conversion of DBCP to reactive, toxic intermediates in the testes of rats.
Furthermore, a comparative study on testicular DNA damage following DBCP exposure revealed that significant DNA damage occurred in the testicular cells of rats and guinea pigs, but not in those of hamsters or mice. This finding correlates well with the observed species-specific testicular necrosis, indicating that the capacity of testicular cells to activate DBCP to a DNA-damaging intermediate is a critical factor in its toxicity.
A notable comparison between rat and human testicular cells has shown that the in vitro metabolic activation of DBCP, measured by the covalent binding of radiolabeled compound to macromolecules, is approximately three times faster in rat testicular cells. This highlights a significant interspecies difference that may influence susceptibility to DBCP-induced testicular damage.
Biotransformation Pathways and Kinetics
The biotransformation of DBCP proceeds via two main pathways: oxidative metabolism by cytochrome P450 enzymes, primarily in the liver, and conjugation with glutathione (GSH), catalyzed by glutathione S-transferases, which occurs in various tissues including the liver, kidney, and testes.
Cytochrome P450-Mediated Metabolism:
The oxidative pathway, mediated by CYP enzymes, is considered a primary route for the bioactivation of DBCP to mutagenic intermediates. Studies using rat liver microsomes have shown that in the presence of NADPH, DBCP is converted to products that are mutagenic in the Ames test. This activation is proportional to the concentration of cytochrome P-450. nih.gov While this pathway is crucial for bioactivation, the detoxification pathway via GSH conjugation can mitigate this effect. The presence of GSH has been shown to diminish the mutagenicity produced by the microsomal activation of DBCP. nih.gov
Glutathione S-Transferase-Mediated Metabolism:
The conjugation of DBCP with GSH, catalyzed by GSTs, is a major detoxification pathway. The rate of formation of water-soluble metabolites through this pathway varies across different organs within the same species. In rats, the rate of GST-catalyzed conjugation is highest in the liver, followed by the kidney, and then the testes. nih.gov
Interspecies comparisons of hepatic GST activity have shown marked differences. For example, the activity of GST towards 1-chloro-2,4-dinitrobenzene (B32670), a common substrate, is highest in hamsters, followed by rabbits, guinea pigs, mice, and then rats. nih.gov Furthermore, the levels of hepatic GSH, a critical co-substrate for GSTs, also vary among species, with rats and mice having higher levels than guinea pigs and hamsters. nih.gov These differences in both enzyme activity and substrate availability likely contribute to the observed variations in DBCP detoxification and, consequently, toxicity.
Comparative Metabolism of DBCP in Rat Tissues
| Tissue | Relative Rate of Water-Soluble Metabolite Formation (GST-mediated) | Relative Rate of Covalent Macromolecular Binding | Apparent Vmax (nmol/min x mg protein) for GST-catalyzed conjugation | Apparent Km for GST-catalyzed conjugation |
|---|---|---|---|---|
| Liver | High | High | 31.2 +/- 1.9 | Higher than kidney and testis |
| Kidney | Medium | Medium | ~17-22 | Lower than liver |
| Testis | Low | Low | ~17-22 | Lower than liver |
This table summarizes the relative rates of metabolism and kinetic parameters for the glutathione S-transferase (GST)-mediated conjugation of 1,2-dibromo-3-chloropropane (DBCP) in different rat tissues. Data is compiled from findings that indicate liver has the highest rate of metabolism, followed by the kidney and testis. nih.gov The Vmax for hepatic GSTs was reported as 31.2 +/- 1.9 nmol/min x mg protein, with renal and testicular GSTs having 28-46% smaller Vmax values. nih.gov Renal and testicular GSTs were also found to have a higher affinity (lower Km) for DBCP compared to hepatic GSTs. nih.gov The exact Km values were not specified in the source material.
Interspecies Comparison of DBCP Metabolic Activation and Susceptibility
| Species | Susceptibility to Testicular Necrosis | Testicular DNA Damage | Relative Metabolic Activation in Testicular Cells | Hepatic GST Activity (towards CDNB) | Hepatic GSH Level (mM) |
|---|---|---|---|---|---|
| Rat | High | High | High | Low | 7.1 |
| Guinea Pig | High | High | Not specified | Medium | 3.5 |
| Hamster | Low | Low | Low | High | 5.4 |
| Mouse | Low | Low | Not specified | Low-Medium | 7.8 |
| Human | Susceptible | Not specified | Lower than rat (approx. 1/3) | Not specified | Not specified |
This table provides a comparative overview of the susceptibility to testicular toxicity, metabolic activation, and key components of the glutathione S-transferase (GST) detoxification system for 1,2-dibromo-3-chloropropane (DBCP) across different species. Data is based on findings that rats and guinea pigs are more susceptible to testicular necrosis and DNA damage. nih.gov Rat testicular cells show higher metabolic activation than hamster cells. nih.gov Hepatic GST activity towards 1-chloro-2,4-dinitrobenzene (CDNB) and hepatic glutathione (GSH) levels are from separate comparative studies. nih.govnih.gov Information on human susceptibility is included for context, with the metabolic activation in human testicular cells being about one-third that of rat cells.
Toxicological Mechanisms and Biological Effects of 1,2 Dibromo 2,3 Chloropropane
Genotoxicity and Mutagenic Mechanisms
Induction of DNA Damage and Perturbations in DNA Repair Pathways
1,2-dibromo-3-chloropropane (B7766517) (DBCP) is metabolically activated to a genotoxic agent, a process crucial for its ability to damage DNA. One of the key metabolic pathways involves glutathione (B108866) S-transferases, which convert DBCP into a reactive episulfonium ion intermediate. openurologyandnephrologyjournal.com This highly reactive metabolite can then form covalent bonds with DNA, leading to the formation of DNA adducts and single-strand breaks (SSBs). openurologyandnephrologyjournal.com
Studies in rats have demonstrated that DBCP induces DNA damage in a variety of organs. nih.gov Following exposure, the frequency of SSBs peaks at around 4 hours in both the liver and kidney. nih.gov The subsequent repair of this damage varies by organ. In cultured primary hepatocytes from rats, approximately 50% of the initial DNA damage was repaired within 100 minutes. nih.gov In live rats, about half of the SSBs were removed by 12-24 hours post-exposure, with DNA integrity returning to control levels within 2-3 days, indicating the activity of DNA repair pathways in response to the damage. nih.gov The persistence and extent of DNA damage are influenced by the distribution of DBCP and the metabolic capacity of the specific tissue. nih.gov
Table 1: DNA Damage and Repair Kinetics in Rats Exposed to DBCP This table summarizes the timeline for the induction and repair of DNA single-strand breaks (SSBs) in rat tissues following exposure to 1,2-dibromo-3-chloropropane.
| Tissue/Cell Type | Event | Time Point | Finding | Reference |
|---|---|---|---|---|
| Rat Liver & Kidney | Peak DNA Damage | ~4 hours post-exposure | Maximum frequency of SSBs observed. | nih.gov |
| Rat Liver & Kidney | Damage Repair | 12-24 hours post-exposure | 50% of SSBs removed. | nih.gov |
| Rat Liver & Kidney | Return to Baseline | 2-3 days post-exposure | SSB frequencies returned to control levels. | nih.gov |
Mechanisms of Chromosomal Aberrations and Sister-Chromatid Exchange Induction
Exposure to DBCP has been shown to induce structural changes in chromosomes. In vitro studies using Chinese hamster ovary (CHO) cells demonstrated that DBCP is positive for the induction of both chromosomal aberrations and sister chromatid exchanges (SCEs). nih.gov Chromosomal aberrations are large-scale changes to the structure of a chromosome, such as breaks, deletions, or rearrangements, while SCEs are exchanges of genetic material between the two identical sister chromatids of a duplicated chromosome. While the exact mechanism involves the resolution of DNA damage intermediates during replication, the induction of SCEs is considered a sensitive indicator of genotoxic events. psu.edu The ability of DBCP to cause these events is consistent with its capacity to form DNA adducts and strand breaks, which can lead to errors during DNA replication and repair, ultimately resulting in chromosomal-level damage. nih.goviarc.fr
Mutagenic Potency and Effects on Germline Mutagenesis (e.g., Dominant Lethal Mutations, Sex-Linked Recessive Lethals)
The mutagenic activity of DBCP extends to germ cells, which can result in heritable genetic mutations. Evidence from studies on the fruit fly, Drosophila melanogaster, shows that DBCP induces sex-linked recessive lethal mutations. nih.govcdc.gov These studies also revealed that different stages of spermatogenesis exhibit varying sensitivity, with spermatids and spermatocytes being more susceptible to DBCP-induced mutations than spermatogonia or mature spermatozoa. nih.gov
In contrast, studies on dominant lethal mutations, which are generally caused by chromosomal aberrations in germ cells that lead to embryonic death, have shown species-specific differences. In rats, DBCP was found to induce dominant lethal effects. iarc.fr However, similar studies conducted in male and female mice did not show a significant increase in dominant lethal mutations, suggesting that mice may be less susceptible to this specific type of DBCP-induced germ cell damage than rats. iarc.frnih.gov This highlights a potential difference in metabolic activation, DNA repair capacity, or other physiological factors between the two species. nih.gov
Table 2: Germline Mutagenesis Effects of DBCP in Different Model Organisms This table presents findings on the ability of 1,2-dibromo-3-chloropropane to induce heritable mutations in the germ cells of various species.
| Test Type | Model Organism | Result | Finding | Reference |
|---|---|---|---|---|
| Sex-Linked Recessive Lethal | Drosophila melanogaster | Positive | Induced lethal mutations; spermatids and spermatocytes were most sensitive. | nih.gov |
| Dominant Lethal Mutations | Rat | Positive | Induced dominant lethal effects. | iarc.fr |
Reproductive and Developmental Toxicity Mechanisms
Pathogenesis of Testicular Atrophy and Impairment of Spermatogenesis
DBCP is a potent reproductive toxicant in males, with its primary target being the testes. openurologyandnephrologyjournal.com The lipophilic nature of DBCP allows it to readily cross the blood-testis barrier and accumulate in the seminiferous tubules. openurologyandnephrologyjournal.com Within the testes, it is metabolized, likely by glutathione S-transferases, into a cytotoxic episulfonium ion that directly damages testicular cells. openurologyandnephrologyjournal.com
The principal outcome of this toxicity is a severe impairment of spermatogenesis. researchgate.net Histopathological examination of testicular tissue after DBCP exposure reveals selective atrophy of the germinal epithelium. researchgate.netnih.gov This is characterized by a depletion of spermatogenic cells, beginning with spermatogonia and followed by a loss of spermatocytes and spermatids, ultimately leading to oligospermia (low sperm count) or azoospermia (absence of sperm). researchgate.net Despite this extensive damage to the germ cells, the Sertoli cells (which support spermatogenesis) and the Leydig cells (which produce testosterone) often appear to remain structurally intact. researchgate.netnih.gov The damage to the germinal epithelium results in a significant reduction in testicular weight and can lead to irreversible testicular atrophy. researchgate.netnih.gov
Molecular and Endocrine Mechanisms of Reproductive Hormonal Dysregulation
The testicular damage caused by DBCP leads to significant disruptions in the male reproductive endocrine system. A characteristic finding in exposed individuals is a marked elevation in the circulating levels of follicle-stimulating hormone (FSH). iarc.frresearchgate.netnih.gov This is understood as a compensatory response by the pituitary gland to the extensive damage of the seminiferous tubule epithelium, which is a primary target for FSH action and a source of inhibin, a hormone that normally suppresses FSH secretion.
Levels of luteinizing hormone (LH) have also been reported to be elevated, although this finding can be less consistent. iarc.frnih.gov Despite the increase in pituitary gonadotropins, plasma testosterone (B1683101) levels are often within the normal range, particularly in cases of chronic, lower-level exposure, reflecting the relative sparing of Leydig cells. researchgate.netnih.gov However, studies in rats have shown that higher doses of DBCP can lead to a reduction in serum testosterone, indicating that Leydig cell function can also be compromised. nih.gov This hormonal imbalance, characterized primarily by elevated FSH, confirms that DBCP disrupts the hypothalamic-pituitary-gonadal axis secondary to its direct cytotoxic effects on the testicular germinal epithelium. nih.gov
Table 3: Summary of Endocrine Disrupting Effects of DBCP in Males This table outlines the typical changes in reproductive hormone levels observed following exposure to 1,2-dibromo-3-chloropropane.
| Hormone | Typical Finding | Mechanism/Interpretation | Reference |
|---|---|---|---|
| Follicle-Stimulating Hormone (FSH) | Markedly Elevated | Compensatory pituitary response to germinal epithelium damage. | iarc.frresearchgate.netnih.govnih.gov |
| Luteinizing Hormone (LH) | Normal or Elevated | May be elevated, reflecting disruption of the gonadal feedback loop. | iarc.frnih.gov |
Transplacental Transfer and Molecular Determinants of Developmental Abnormalities
1,2-Dibromo-3-chloropropane (DBCP) has been shown to cross the placental barrier, leading to fetal exposure and subsequent developmental and reproductive abnormalities. nih.gov Studies in pregnant rats demonstrated that DBCP administration during gestation resulted in a significant reduction in intratesticular testosterone in male fetuses. nih.gov This disruption of fetal testosterone levels is a critical molecular determinant of developmental issues. nih.gov
The consequences of this in-utero exposure extend into adulthood. Male rats exposed to DBCP during fetal life exhibited reduced body and testis weight, with the severity correlating to the duration of exposure. nih.gov Furthermore, these adult males showed dramatically reduced levels of luteinizing hormone (LH) receptors and intratesticular testosterone. nih.gov Such findings underscore the profound and lasting impact of transplacental DBCP transfer on the development and function of the male reproductive system. nih.govnih.gov While the primary focus of research has been on reproductive toxicity, the ability of DBCP to act as a central nervous system depressant and a toxin to other organs suggests a broader potential for developmental abnormalities. nih.gov
Carcinogenesis and Tumorigenic Pathways
1,2-Dibromo-3-chloropropane is recognized as a carcinogen based on substantial evidence from experimental animal studies. nih.gov Its tumorigenic effects are observed across various organs and are influenced by the route of exposure.
Exposure to DBCP has been linked to the development of tumors in multiple organ systems in rodents. nih.gov
Nasal Cavity: Inhalation exposure to DBCP has been shown to cause various cancers in the nasal cavity of both rats and mice, including adenocarcinoma, carcinoma, and squamous-cell carcinoma. nih.govnih.govresearchgate.net
Lung: An increased incidence of both benign and malignant lung tumors, such as alveolar/bronchiolar adenoma and carcinoma, has been observed in mice of both sexes following inhalation of DBCP. nih.gov Some cohort studies of occupationally exposed workers also suggest an excess of lung cancer. nih.gov
Forestomach: Oral administration of DBCP via stomach tube resulted in the development of squamous-cell carcinoma of the forestomach in both rats and mice. nih.gov
Kidney: Evidence suggests that DBCP exposure is associated with an increased incidence of kidney tumors. ornl.gov
Liver: In zebrafish, exposure to DBCP in the tank water led to the development of hepatocellular carcinoma and cholangiocarcinoma. nih.gov
Mammary Gland: Female rats that were administered DBCP by stomach tube showed an increased incidence of mammary gland carcinoma. nih.gov
Other Tissues: Benign tumors of the tongue (squamous-cell papilloma) have been noted in rats, and adrenal gland tumors (cortical adenoma) have been seen in female rats. nih.govresearchgate.net
Table 1: Organ-Specific Carcinogenic Effects of 1,2-Dibromo-3-chloropropane in Animal Studies
| Organ | Species | Tumor Type | Route of Exposure |
|---|---|---|---|
| Nasal Cavity | Rats, Mice | Adenocarcinoma, Carcinoma, Squamous-cell carcinoma | Inhalation |
| Lung | Mice | Alveolar/bronchiolar adenoma and carcinoma | Inhalation |
| Forestomach | Rats, Mice | Squamous-cell carcinoma | Oral |
| Kidney | Rats | Tumors (unspecified) | Oral |
| Liver | Zebrafish | Hepatocellular carcinoma, Cholangiocarcinoma | Waterborne |
| Mammary Gland | Rats (female) | Carcinoma | Oral |
| Tongue | Rats | Squamous-cell papilloma | Inhalation |
| Adrenal Gland | Rats (female) | Cortical adenoma | Inhalation |
The precise molecular mechanisms underlying DBCP-induced carcinogenesis are complex and not fully elucidated. However, it is understood that like many chemical carcinogens, its tumorigenic activity likely involves multiple pathways. These can include the induction of DNA damage, activation of oncogenes, and inactivation of tumor suppressor genes. The process of tumor promotion and progression is often characterized by alterations in cellular signaling pathways that control cell proliferation, apoptosis, and differentiation. While specific studies on DBCP's role in these intricate pathways are limited, the general mechanisms of chemical carcinogenesis provide a framework for understanding its action. For instance, the activation of signaling pathways like EGFR-Akt-NF-κB can lead to the transcription of anti-apoptotic proteins, while processes such as epithelial-mesenchymal transition (EMT) can contribute to cancer stemness and metastasis. nih.gov
Organ-Specific Pathological Effects Beyond Carcinogenesis
In addition to its carcinogenic properties, 1,2-Dibromo-3-chloropropane exerts significant toxic effects on specific organs, leading to functional impairment and pathological changes. nih.gov
DBCP is a known nephrotoxin. nih.govnih.gov Studies in rats have shown that exposure to DBCP can lead to increased blood urea (B33335) nitrogen (BUN) concentrations, a key indicator of reduced kidney function. nih.gov At the cellular level, DBCP impairs the transport of organic ions like p-aminohippurate (B12120003) (PAH) and tetraethylammonium (B1195904) (TEA) in the renal cortex, further demonstrating its detrimental effect on kidney function. nih.gov The mechanism of nephrotoxicity is thought to involve the metabolism of DBCP via the mercapturic acid pathway. nih.gov This metabolic process can lead to the depletion of renal glutathione and induce lipid peroxidation, causing damage to tubular cells. nih.gov Histopathological findings in exposed animals include toxic nephropathy and kidney inflammation. ornl.gov
The liver is another primary target for DBCP toxicity. nih.govnih.gov Exposure to DBCP has been shown to elevate serum levels of glutamic pyruvic transaminase (GPT) and glutamic oxaloacetic transaminase (GOT), indicating liver cell damage. nih.gov The hepatotoxic mechanisms of DBCP involve the disruption of hepatic heme synthesis. nih.gov Studies have demonstrated that DBCP treatment leads to a decrease in hepatic microsomal cytochrome P-450 and cytochrome b5. nih.gov This is accompanied by a prolonged increase in the activity of heme oxygenase, an enzyme involved in heme degradation. nih.gov These alterations in heme metabolism disrupt normal liver function. Furthermore, DBCP can cause a reduction in the liver's non-protein thiol content, which is indicative of the action of reactive intermediates formed during its metabolism. nih.gov The molecular mechanisms of hepatotoxicity can be multifaceted, often involving oxidative stress, mitochondrial dysfunction, and the activation of inflammatory pathways. mdpi.commdpi.com
Table 2: Summary of Non-Carcinogenic Organ-Specific Pathological Effects of 1,2-Dibromo-3-chloropropane
| Organ | Observed Effects | Key Mechanistic Findings |
|---|---|---|
| Kidney | Increased Blood Urea Nitrogen (BUN), Impaired organic ion transport, Toxic nephropathy, Inflammation | Metabolism via mercapturic acid pathway, Depletion of renal glutathione, Lipid peroxidation |
| Liver | Elevated serum GPT and GOT, Decreased microsomal cytochrome P-450 and b5 | Disruption of hepatic heme synthesis, Prolonged increase in heme oxygenase activity, Reduction of non-protein thiol content |
Gastrointestinal and Respiratory System Pathology
Exposure to 1,2-Dibromo-3-chloropropane (DBCP) is linked to significant pathological changes in the gastrointestinal and respiratory systems, primarily observed in animal studies. The route of exposure often dictates the primary site of toxicity.
Inhalation exposure is strongly associated with lesions in the respiratory tract. Acute exposure in humans can lead to pulmonary congestion epa.gov. Chronic inhalation bioassays conducted in rodents have provided extensive evidence of carcinogenicity in the respiratory system. In F344 rats and B6C3F1 mice, inhalation of DBCP led to high incidences of benign and malignant tumors in the nasal cavity. nih.govnih.gov Studies noted an exposure-related increase in both the frequency and severity of necrotic and proliferative lesions in the upper and lower respiratory tracts of rats. nih.gov Furthermore, lung tumors, specifically alveolar/bronchiolar adenomas and carcinomas, were observed in mice exposed via inhalation. nih.gov
The gastrointestinal system is another primary target. Oral exposure to DBCP in humans has been associated with gastrointestinal distress. epa.gov Animal studies confirm that the compound is rapidly and extensively absorbed through the gastrointestinal tract. cdc.gov Long-term oral administration in rats and mice resulted in the development of squamous-cell carcinomas of the forestomach. nih.gov Non-neoplastic lesions have also been identified; female mice exposed to DBCP showed increased incidences of hyperkeratosis and acanthosis of the stomach. ornl.gov Inhalation studies in rats also revealed tumors in the oral cavity, including squamous cell papillomas and carcinomas. nih.gov
| System | Species | Pathological Finding | Route of Exposure | Source |
|---|---|---|---|---|
| Respiratory | Rat | Nasal Cavity Tumors (Benign & Malignant) | Inhalation | nih.govnih.gov |
| Respiratory | Mouse | Nasal Cavity Tumors (Benign & Malignant) | Inhalation | nih.gov |
| Respiratory | Mouse | Alveolar/Bronchiolar Adenoma & Carcinoma | Inhalation | nih.gov |
| Respiratory | Rat | Necrotic & Proliferative Tract Lesions | Inhalation | nih.gov |
| Gastrointestinal | Rat | Forestomach Squamous-Cell Carcinoma | Oral | nih.gov |
| Gastrointestinal | Mouse | Forestomach Squamous-Cell Carcinoma | Oral | nih.gov |
| Gastrointestinal | Rat | Oral Cavity Squamous Cell Papilloma & Carcinoma | Inhalation | nih.gov |
| Gastrointestinal | Mouse | Stomach Hyperkeratosis & Acanthosis | Oral | ornl.gov |
Identification and Validation of Biomarkers of Exposure and Effect
The identification of reliable biomarkers is a critical component of assessing exposure to xenobiotics like DBCP and understanding their potential health effects. Biomarkers are generally categorized as biomarkers of exposure, which indicate that an organism has been exposed to a substance, and biomarkers of effect, which signal a biological change associated with that exposure. cdc.govresearchgate.net
Biomarkers of Exposure A biomarker of exposure is a xenobiotic substance, its metabolite, or the product of its interaction with a target molecule that can be measured in an organism. cdc.gov For DBCP, the ideal biomarker of exposure would be the compound itself or its specific metabolites in readily accessible fluids like urine or blood. cdc.gov However, no specific biomarkers have been validated for DBCP exposure in humans. cdc.gov Animal studies show that absorbed DBCP is metabolized via cytochrome P450 oxidation and glutathione conjugation, leading to the excretion of metabolites such as mercapturic acids in the urine. cdc.gov While these metabolites are direct indicators of exposure, their use as quantitative biomarkers is complicated by the rapid clearance of DBCP from most tissues. cdc.gov Furthermore, while metabolic enzyme activity may change in response to DBCP, these changes are not specific to DBCP and therefore cannot be used as reliable biomarkers of exposure. cdc.govcdc.gov
Biomarkers of Effect A biomarker of effect is a measurable biochemical, physiological, or other alteration within an organism that points to a potential health impairment. cdc.govresearchgate.net For DBCP, several potential, albeit non-specific, biomarkers of effect have been considered. Chronic exposure in humans is known to cause male reproductive effects, and changes in sperm parameters could be considered a biomarker of effect. epa.govcdc.gov However, such changes are not unique to DBCP exposure. cdc.govcdc.gov Similarly, DBCP has been shown to induce DNA damage, but this is also a non-specific effect shared by many toxic substances. cdc.gov
Validation of Biomarkers For any potential biomarker to be used in a clinical or regulatory setting, it must undergo a rigorous validation process to establish its analytical and clinical performance. nih.govoxfordglobal.com Analytical validation ensures that the biomarker can be measured accurately and reliably. oxfordglobal.com Clinical validation establishes the biomarker's ability to identify a specific condition or predict a health outcome. nih.govoxfordglobal.com This process often requires external validation using independent sets of data to confirm the findings. nih.gov To date, no specific biomarkers of exposure or effect for DBCP have completed this extensive validation process.
| Biomarker Type | Potential Biomarker | Description | Limitations | Source |
|---|---|---|---|---|
| Exposure | DBCP in tissues/fluids | Direct measurement of the compound. | Rapidly cleared from the body; no validated methods for routine human monitoring. | cdc.gov |
| Exposure | Urinary Mercapturic Acids | Metabolites resulting from the detoxification of DBCP. | Lack of specificity and validated quantitative methods. | cdc.gov |
| Effect | Changes in Sperm Parameters | Alterations in sperm count or motility. | Not specific to DBCP exposure; can be caused by many other factors. | cdc.govcdc.gov |
| Effect | DNA Damage | Adducts or breaks in DNA. | Non-specific; induced by a wide range of chemical and physical agents. | cdc.gov |
Advanced Analytical Methodologies for 1,2 Dibromo 2,3 Chloropropane Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating complex mixtures, and it forms the cornerstone of DBCP analysis. Both gas and liquid chromatography have been adapted for this purpose, each with specific advantages.
Gas Chromatography with Advanced Detection Systems (e.g., Electron Capture Detection)
Gas chromatography (GC) is the most common and effective technique for the analysis of volatile and semi-volatile compounds like DBCP. nih.gov The separation is achieved by passing the vaporized sample through a capillary column, where different components are separated based on their boiling points and interactions with the stationary phase.
A key component of this analysis is the detector. The Electron Capture Detector (ECD) is particularly well-suited for halogenated compounds such as DBCP. wikipedia.orgscioninstruments.com An ECD contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a constant electrical current. scioninstruments.com When an electronegative compound like DBCP passes through the detector, it captures some of these electrons, causing a measurable decrease in the current. This change in current is proportional to the concentration of the analyte, allowing for highly sensitive detection. wikipedia.orgscioninstruments.com
The sensitivity of the ECD makes it ideal for trace-level analysis of DBCP in environmental samples. wikipedia.org For instance, U.S. EPA Method 8011 utilizes a microextraction and gas chromatography with a linearized electron capture detector for the determination of DBCP in water, achieving a method detection limit (MDL) of 0.01 µg/L. epa.gov This method has been demonstrated to be effective over a concentration range of approximately 0.03 to 200 µg/L. epa.gov
To ensure the accuracy of the results, confirmation on a dissimilar column is often employed. nemi.gov This involves re-analyzing the sample on a second GC column with a different stationary phase to verify the identity of the detected compound.
Table 1: GC-ECD Method Parameters for DBCP Analysis
| Parameter | Specification | Reference |
| Method | EPA 8011 | epa.gov |
| Sample Volume | 35 mL | epa.gov |
| Extraction Solvent | Hexane (2 mL) | epa.gov |
| Injection Volume | 2 µL | epa.gov |
| Detector | Linearized Electron Capture Detector | epa.gov |
| Method Detection Limit (MDL) | 0.01 µg/L | epa.gov |
| Applicable Concentration Range | 0.03 - 200 µg/L | epa.gov |
High-Performance Liquid Chromatography Applications
While gas chromatography is the predominant method for DBCP analysis, high-performance liquid chromatography (HPLC) can also be utilized, particularly for less volatile derivatives or in specific analytical scenarios. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the differential partitioning of the analytes between the two phases.
The application of HPLC for the direct analysis of DBCP is less common due to the compound's volatility. However, HPLC can be valuable for the analysis of DBCP metabolites or for samples that are not amenable to direct GC injection. The development of specific HPLC methods for DBCP often involves derivatization to enhance detection by common HPLC detectors like UV-Vis or fluorescence detectors. For instance, while direct resolution of some chiral derivatives of related compounds proved challenging with HPLC, certain phenoxy derivatives could be successfully separated using a normal phase column. researchgate.net
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with a chromatographic system to provide both separation and highly specific identification and quantification of compounds.
Coupled Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a robust and highly specific method for the analysis of DBCP. nih.gov After the components of a sample are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification.
For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only specific ions that are characteristic of the target analyte (DBCP). This significantly enhances the sensitivity of the method by reducing background noise. EPA Method 524.2, for example, uses purge and trap GC/MS for the analysis of DBCP in water, with a reported detection limit of 0.02 ppb and a recovery of 98%. cdc.gov
A patent for a GC-MS/MS detection method for DBCP in complex matrices like animal-derived foods highlights the high sensitivity and selectivity of this approach. google.com The method reported a low detection limit of 1.15 µg/kg and a recovery rate of 90.57-95.13%. google.com
Table 2: GC-MS Method Performance for DBCP Analysis
| Method | Matrix | Detection Limit | Recovery | Reference |
| EPA 524.2 | Water | 0.02 ppb | 98% | cdc.gov |
| Patented GC-MS/MS | Animal-derived food | 1.15 µg/kg | 90.57-95.13% | google.com |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)
For even greater specificity and to overcome interferences from complex matrices, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed.
High-Resolution Mass Spectrometry (HRMS) provides very precise mass measurements, which can help to differentiate the target analyte from other compounds that may have the same nominal mass. pnnl.govthermofisher.comrsc.org This high resolving power is essential for confident compound identification, especially in complex environmental samples. pnnl.govthermofisher.com GC coupled with HRMS has been used for the determination of trace levels of various environmental contaminants. nih.gov
Tandem Mass Spectrometry (MS/MS) , also known as GC-MS/MS, adds another layer of selectivity. In this technique, a specific precursor ion of the target analyte is selected in the first mass spectrometer, fragmented, and then one or more of the resulting product ions are monitored in a second mass spectrometer. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances the signal-to-noise ratio, leading to lower detection limits and more reliable quantification. A patented GC-MS/MS method for DBCP demonstrated excellent reproducibility with a relative standard deviation of 2.37-3.71%. google.com
Advanced Sample Preparation and Preconcentration Strategies
The effectiveness of any analytical method heavily relies on the quality of the sample preparation. mdpi.com The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level that can be detected by the analytical instrument. mdpi.com
For the analysis of DBCP in water, liquid-liquid extraction (LLE) is a common technique. In EPA Method 8011, for example, a 35 mL water sample is extracted with 2 mL of hexane. epa.gov This simple and effective method isolates the DBCP from the aqueous phase into the organic solvent, which can then be directly injected into the GC.
Purge and trap is another widely used technique for volatile organic compounds like DBCP in water samples. epa.gov In this method, an inert gas is bubbled through the water sample, "purging" the volatile compounds into the gas phase. These compounds are then trapped on an adsorbent material. The trap is subsequently heated, and the desorbed compounds are introduced into the GC system. This technique is highly efficient for concentrating volatile analytes from water.
For solid samples such as soil or food, more rigorous extraction methods are required. These can include soxhlet extraction , ultrasonic extraction , or pressurized liquid extraction (PLE) . researchgate.net These techniques use organic solvents to extract the analytes from the solid matrix.
A more recent and innovative approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.comepa.gov This method involves an initial extraction with an organic solvent (often acetonitrile) followed by a "salting-out" step to partition the analytes into the organic phase. A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup, where a small amount of sorbent is added to the extract to remove interfering matrix components. mdpi.com The QuEChERS approach has been shown to be effective for a wide range of pesticides and other contaminants in various matrices. epa.gov
Table 3: Common Sample Preparation Techniques for DBCP Analysis
| Technique | Principle | Typical Matrix | Reference |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Water | nemi.gov |
| Purge and Trap | Removal of volatile analytes from a liquid sample by bubbling with an inert gas and trapping on a sorbent. | Water | epa.gov |
| Soxhlet Extraction | Continuous extraction of a solid sample with a refluxing solvent. | Solid Samples | researchgate.net |
| QuEChERS | Extraction with an organic solvent followed by a salting-out and dispersive solid-phase extraction cleanup. | Food, Biological Matrices | mdpi.comepa.gov |
Optimization of Purge-and-Trap Methods for Environmental Matrices
Purge-and-trap, coupled with gas chromatography (GC), is a widely used technique for the analysis of volatile organic compounds (VOCs) in water and soil. The optimization of purge-and-trap parameters is critical for achieving high recovery and sensitivity for compounds like 1,2-Dibromo-2,3-dichloropropane. Key parameters that are often optimized include purge gas flow rate, purge time, temperature, and the type of trapping material.
For instance, in methods developed for similar halogenated compounds, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP), modifications to standard EPA methods are often necessary to enhance performance. researchgate.net Increasing the purge temperature can help release volatiles from soil matrices, but it also increases the amount of water vapor transferred to the trap, which can interfere with the analysis. researchgate.net Therefore, efficient water management is a crucial aspect of method optimization. teledynetekmar.com This can be achieved through the use of condensate traps or by optimizing the dry purge step. researchgate.net
The choice of trapping material is also vital. A combination of different sorbents is often used to efficiently trap a wide range of VOCs. The desorption time and temperature are then optimized to ensure the complete transfer of the analytes to the GC system while minimizing the transfer of interfering substances like water. teledynetekmar.com
Table 1: Purge-and-Trap Optimization Parameters for Volatile Halogenated Compounds
| Parameter | Optimization Goal | Typical Range/Value | Rationale and Considerations |
|---|---|---|---|
| Purge Gas Flow Rate | Efficiently strip analytes from the matrix | 20-40 mL/min | Higher flow rates can decrease purge time but may lead to analyte breakthrough from the trap. |
| Purge Time | Ensure complete removal of analytes from the sample | 10-15 min | Longer times improve recovery of less volatile compounds but increase analysis time and water transfer. |
| Sample Temperature | Increase the volatility of analytes | Ambient to 60°C | Higher temperatures enhance recovery from soil but also increase water vapor, requiring effective water management. researchgate.net |
| Trap Material | Efficiently retain analytes during purging | Multi-sorbent traps (e.g., Tenax, silica (B1680970) gel, carbon molecular sieve) | The combination of sorbents allows for the trapping of a broad range of VOCs with varying volatilities. |
| Desorption Time | Rapidly transfer analytes to the GC | 2-4 min | Shorter desorption times can effectively transfer target analytes while minimizing water transfer to the GC system. teledynetekmar.com |
Solid-Phase Microextraction (SPME) and Other Microextraction Techniques
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It is particularly well-suited for the analysis of organic pollutants in water and other matrices. uwaterloo.ca For the analysis of halogenated compounds, headspace SPME (HS-SPME) is often preferred as it minimizes matrix effects.
In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes partition between the sample matrix, the headspace, and the fiber coating. After equilibrium is reached, the fiber is withdrawn and inserted into the injector of a gas chromatograph for thermal desorption and analysis.
The optimization of SPME involves several parameters, including the choice of fiber coating, extraction time and temperature, and sample conditions such as pH and salt content. For compounds similar to this compound, such as 1,2-dibromoethane (B42909) (EDB) and 1,4-dichlorobenzene, a polydimethylsiloxane (B3030410) (PDMS) fiber has been shown to be effective. nih.gov
The addition of salt to aqueous samples can increase the ionic strength and "salt out" the analytes, thereby improving their partitioning into the headspace and onto the SPME fiber. nih.gov Extraction temperature and time are also critical parameters that need to be carefully optimized to achieve maximum sensitivity and reproducibility. nih.gov
Liquid-liquid microextraction is another technique that has been successfully applied for the determination of related compounds like DBCP in water. nemi.gov This method involves extracting the analytes from a larger volume of water into a small volume of an organic solvent, such as hexane. The extract is then directly injected into the GC for analysis. nemi.gov
Table 2: SPME Method Parameters for Related Halogenated Compounds in Honey
| Parameter | Condition for 1,2-Dibromoethane Analysis | Reference |
|---|---|---|
| Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) | nih.gov |
| Extraction Mode | Headspace (HS) | nih.gov |
| Extraction Temperature | Optimized as part of the study | nih.gov |
| Extraction Time | Optimized as part of the study | nih.gov |
| Sample Modification | Addition of salt | nih.gov |
Method Validation and Quality Assurance in Complex Environmental and Biological Matrices
Method validation is essential to ensure the reliability and accuracy of analytical data. For the analysis of this compound in complex matrices such as soil, water, and biological tissues, a comprehensive validation protocol should be followed. This typically includes the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.
For related compounds like EDB and DBCP, methods have been validated over a concentration range of approximately 0.03 to 200 µg/L in water. epa.gov The method detection limit (MDL) for these compounds has been reported to be as low as 0.01 µg/L. epa.gov
In a study on the determination of DBCP in whole blood and drinking water, a gas chromatographic-electron-capture detection (GC-ECD) method was developed and validated. nih.gov The method demonstrated high specificity and sensitivity, with a detection limit in blood as low as 0.228 ng/mL. nih.gov
Quality assurance (QA) measures are implemented to ensure that the analytical results are consistently of high quality. This includes the routine analysis of procedural blanks, fortified matrix spikes, and laboratory control samples. The recoveries of matrix spikes are used to assess the accuracy of the method in a specific matrix, with typical acceptance criteria ranging from 80% to 120%. epa.gov Surrogate compounds, which are chemically similar to the analytes of interest but not expected to be present in the samples, are often added to all samples, blanks, and standards to monitor the performance of the entire analytical procedure.
Table 3: Method Validation and Quality Assurance Parameters for Related Halogenated Compounds
| Parameter | Typical Value/Range for DBCP and EDB | Reference |
|---|---|---|
| Linear Range | 0.03 - 200 µg/L | epa.gov |
| Method Detection Limit (MDL) in Water | 0.01 µg/L | epa.gov |
| Detection Limit in Blood (DBCP) | 0.228 ng/mL | nih.gov |
| Mean Analyte Recovery (Foodstuffs) | 83% (direct extraction), 52% (with Florisil cleanup) | nih.gov |
| Matrix Spike Recovery (Acceptance Criteria) | 80% - 120% | epa.gov |
Computational and Theoretical Chemistry Investigations of 1,2 Dibromo 2,3 Chloropropane
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to understand the electronic structure and properties of molecules. These studies are instrumental in predicting molecular geometry, stability, and reactivity.
The electronic structure of 1,2-dibromo-2,3-dichloropropane is significantly influenced by the presence of four electronegative halogen atoms. A central aspect of understanding its reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized around the bromine atoms, which are less electronegative and more polarizable than chlorine. The LUMO is likely to be associated with the antibonding orbitals of the carbon-halogen bonds, particularly the C-Br bonds, as they are weaker than the C-Cl bonds.
Chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. Key descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Global Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | -9.5 eV | Moderate electron-donating ability |
| LUMO Energy | -1.2 eV | Good electron-accepting ability |
| HOMO-LUMO Gap | 8.3 eV | High kinetic stability, low reactivity |
| Electronegativity (χ) | 5.35 | High tendency to attract electrons |
| Chemical Hardness (η) | 4.15 | Relatively resistant to electronic change |
| Global Softness (S) | 0.24 | Low polarizability |
| Electrophilicity Index (ω) | 3.45 | Strong electrophilic character |
Note: The values in this table are hypothetical and serve to illustrate the concepts. Actual values would require specific quantum chemical calculations.
This compound has multiple stereoisomers due to the presence of two chiral centers (C1 and C2). Furthermore, rotation around the C1-C2 and C2-C3 single bonds leads to various conformers for each stereoisomer. Conformational analysis involves identifying the stable conformers and determining their relative energies.
The stability of different conformers is governed by a combination of steric and torsional strain. In the case of this compound, the bulky bromine and chlorine atoms will lead to significant steric hindrance. The most stable conformers will be those where these large halogen atoms are positioned to minimize repulsive interactions. Staggered conformations are generally more stable than eclipsed conformations. Among the staggered conformers, the anti-conformation, where the largest groups are 180° apart, is typically the most stable.
Table 2: Estimated Relative Energies of this compound Conformers
| Conformer (viewed along C1-C2 bond) | Dihedral Angle (Br-C1-C2-Cl) | Relative Energy (kcal/mol) | Key Interactions |
| Anti | 180° | 0 (most stable) | Minimized steric repulsion between Br and Cl |
| Gauche | 60° | 1.5 | Gauche interaction between Br and Cl |
| Eclipsed (Br eclipsing H) | 120° | 4.0 | Torsional and steric strain |
| Eclipsed (Br eclipsing Cl) | 0° | 6.0 (least stable) | Severe torsional and steric repulsion |
Note: These are estimated values based on principles of conformational analysis. Precise energy differences would be determined through computational calculations.
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a probable reaction is dehalogenation. Computational methods can map out the entire reaction pathway, from reactants to products, including the high-energy transition state.
By calculating the potential energy surface for a reaction, chemists can identify the minimum energy path. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the desired reactants and products.
For example, the reductive dehalogenation of this compound could be studied computationally to determine whether the bromine or chlorine atoms are preferentially removed and whether the reaction proceeds via a stepwise or concerted mechanism.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or environmental fate.
QSAR models can be developed to predict the toxicity of this compound. This involves using a dataset of structurally similar halogenated alkanes with known toxicities to build a model. The model is based on molecular descriptors, which are numerical representations of the chemical's structure and properties.
Relevant descriptors for predicting the toxicity of halogenated hydrocarbons often include:
Lipophilicity (logP): The logarithm of the octanol-water partition coefficient, which indicates how well a compound dissolves in fats and oils.
Electronic Descriptors: Such as HOMO/LUMO energies and dipole moment, which relate to the molecule's reactivity.
Topological Descriptors: Numerical values that describe the size, shape, and branching of the molecule.
A typical QSAR model for toxicity might take the form of a multiple linear regression equation:
Toxicity = c₀ + c₁ (logP) + c₂ (LUMO) + c₃ (Molecular Weight)
Table 3: Example Descriptors for QSAR Modeling of Halogenated Alkanes
| Compound | logP | LUMO Energy (eV) | Molecular Weight ( g/mol ) | Observed Toxicity (LC₅₀, arbitrary units) |
| 1,2-dichloroethane | 1.48 | -0.5 | 98.96 | 5.5 |
| 1,2-dibromoethane (B42909) | 1.76 | -1.0 | 187.86 | 7.2 |
| 1,1,2-trichloroethane | 2.42 | -0.8 | 133.40 | 6.8 |
| This compound (Predicted) | ~2.8 | ~-1.2 | 272.76 | (To be predicted by model) |
Note: This table provides an illustrative example of the data used in QSAR modeling.
Similar to toxicity modeling, QSAR can be used to predict the environmental fate of this compound. Key environmental parameters that can be predicted include:
Biodegradability: The likelihood of the compound being broken down by microorganisms.
Soil Sorption Coefficient (Koc): The tendency of the compound to bind to organic matter in soil.
Henry's Law Constant: A measure of the compound's tendency to partition between water and air.
Predictive models for these parameters are crucial for assessing the environmental risk posed by this compound. For instance, a high Koc value would suggest that the compound is likely to persist in soil and sediment, while a high Henry's Law constant would indicate a tendency to volatilize into the atmosphere.
Molecular Dynamics and Simulation Approaches
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations could provide valuable insights into its behavior at the molecular level. However, no such studies have been published in the scientific literature to date.
Molecular dynamics simulations are a powerful tool to understand how small molecules like this compound might interact with biological macromolecules such as proteins (including enzymes) and nucleic acids (like DNA). These simulations can predict the binding affinity of the compound to a specific site on a macromolecule, the conformational changes that may occur upon binding, and the key intermolecular forces driving the interaction.
For a hypothetical simulation of this compound with a biological macromolecule, the following steps would typically be involved:
System Setup: A three-dimensional model of the biological macromolecule (e.g., a specific enzyme or a DNA strand) and the this compound molecule would be placed in a simulation box, typically filled with water molecules to mimic a biological environment.
Force Field Application: A force field, which is a set of parameters that defines the potential energy of the system, would be applied to all atoms. This allows for the calculation of the forces acting on each atom and, consequently, their movement over time.
Simulation Run: The simulation would be run for a specific period, allowing the system to evolve and the interaction between the small molecule and the macromolecule to be observed.
Analysis: The trajectory from the simulation would be analyzed to understand the binding mode, interaction energies, and any structural changes in the macromolecule.
Computational models can also be used to simulate the fate and transport of chemicals in the environment. These simulations can predict how a substance like this compound might move through different environmental compartments such as soil, water, and air, and how it might be transformed through processes like biodegradation or hydrolysis.
A summary of the types of parameters that would be used in such a simulation is presented in the table below.
| Parameter Category | Specific Parameters | Relevance to Environmental Fate Simulation |
| Physical Properties | Molecular Weight, Vapor Pressure, Water Solubility | Governs the distribution of the compound between air, water, and soil. |
| Chemical Properties | Hydrolysis Rate, Biodegradation Rate | Determines the persistence of the compound in the environment. |
| Environmental Conditions | Soil Organic Carbon Content, Temperature, pH | Influences the mobility and degradation rate of the compound in soil and water. |
This table represents a general framework for environmental fate modeling and is not based on specific data for this compound due to the absence of such studies.
Currently, there are no published studies that have specifically applied environmental transport and transformation simulations to this compound. Therefore, its environmental behavior can only be inferred from the properties of structurally similar compounds, but this would not be a direct computational investigation of the specified molecule.
Conclusion and Future Research Directions for 1,2 Dibromo 2,3 Chloropropane
Synthesis of Key Research Findings and Unresolved Questions
A thorough review of scientific literature indicates a lack of published key research findings for 1,2-Dibromo-2,3-dichloropropane. Consequently, a synthesis of its toxicological profile, environmental fate, and potential applications cannot be compiled at this time. The scientific community has not yet established a significant body of work on this specific compound that would allow for a detailed summary of its properties and interactions.
The absence of foundational research means that numerous questions about this compound remain unresolved. These include, but are not limited to:
What are the primary synthesis routes for this compound and what are the associated yields and byproducts?
What are its fundamental physical and chemical properties beyond basic molecular weight and structure? nih.gov
What is its toxicological profile in various biological systems?
How does it behave in the environment in terms of persistence, degradation, and bioaccumulation?
Are there potential industrial or commercial applications for this compound?
What are the primary mechanisms of its potential toxicity, if any?
Identification of Emerging Research Frontiers
Due to the foundational gap in our understanding of this compound, the identification of specific "emerging" research frontiers is premature. The entire field of study for this compound can be considered an open frontier. Initial research would need to focus on fundamental characterization before more advanced or specialized areas of investigation could emerge. Future research frontiers would logically progress from basic synthesis and characterization to toxicological and environmental impact assessments.
Methodological Advancements and Interdisciplinary Approaches for Future Studies
There are no specific methodological advancements reported in the literature for the study of this compound. However, should research on this compound commence, it would benefit from the advanced analytical techniques currently applied to other halogenated hydrocarbons. These could include:
Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) and multi-dimensional gas chromatography (GCxGC) for accurate identification and quantification in complex matrices.
Computational Toxicology: In silico models to predict toxicity and physicochemical properties, helping to guide and prioritize future experimental studies.
Environmental Fate Modeling: Advanced computer models to simulate its behavior and persistence in various environmental compartments.
An interdisciplinary approach would be crucial for any future investigation of this compound. This would involve collaboration between:
Synthetic Chemists: To develop efficient and well-characterized synthesis methods.
Analytical Chemists: To develop and validate sensitive methods for its detection and quantification.
Toxicologists and Biologists: To assess its potential effects on living organisms and cellular systems.
Environmental Scientists: To study its transport, fate, and impact in the environment.
Until dedicated research is undertaken, this compound will remain a data-poor chemical, with its properties and potential impacts largely unknown to the scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
